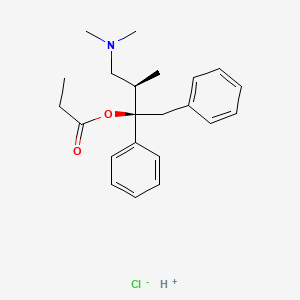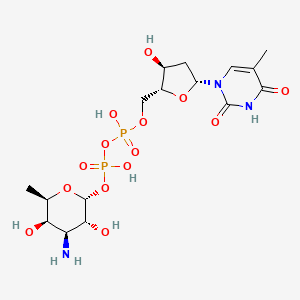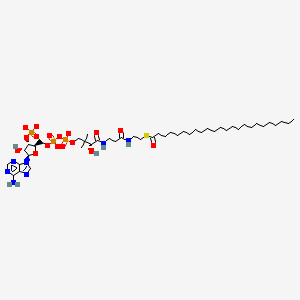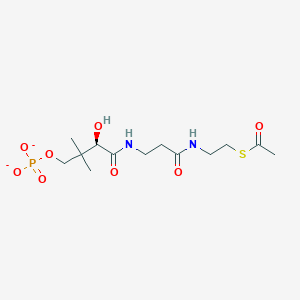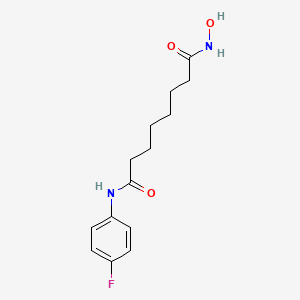
N-(4-fluorophenyl)-N'-hydroxyoctanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-hydroxyoctanediamide is an anilide.
科学的研究の応用
Synthesis and Pharmacological Properties
- N-(4-fluorophenyl)-N'-hydroxyoctanediamide and related compounds have been synthesized and studied for their pharmacological properties. For instance, the discovery of specific inhibitors like BMS-777607 in the Met kinase superfamily has shown significant potential in oncological therapies (Schroeder et al., 2009).
Inhibitory Effects on Cell Proliferation
- Research indicates these compounds can inhibit cell proliferation and potentially induce differentiation or apoptosis in certain cancer cells. Studies have demonstrated their inhibitory effect on AXC rat prostate cancer cells, suggesting their role in cancer treatment (Stowell et al., 1995).
Histone Deacetylase Inhibition
- N-(4-fluorophenyl)-N'-hydroxyoctanediamide derivatives like SAHA are potent histone deacetylase inhibitors. They have been shown to suppress growth in human prostate cancer cell lines and can potentially be used in combination with other compounds for enhanced therapeutic efficacy (Gediya et al., 2005).
Applications in PET Imaging
- These compounds have also been utilized in PET imaging studies, especially in monitoring tumor response to histone deacetylase inhibitor treatments. This application is crucial for assessing the efficacy of these inhibitors in real-time and could significantly impact oncology diagnostics and therapy monitoring (Chan et al., 2015).
Dual Inhibition of CDK and HDAC
- Some derivatives have been developed as dual inhibitors targeting cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), showing promise in cancer therapy. These inhibitors have demonstrated the ability to induce cancer cell death through apoptosis and have shown significant antitumor efficacy in animal models (Li et al., 2018).
特性
製品名 |
N-(4-fluorophenyl)-N'-hydroxyoctanediamide |
|---|---|
分子式 |
C14H19FN2O3 |
分子量 |
282.31 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C14H19FN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) |
InChIキー |
LVPDNYLMHLHWBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1261228.png)

![1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)

![(2E)-2-(4-methylbenzylidene)-6-[4-(2-pyridyl)piperazine-1-carbonyl]-4H-1,4-benzothiazin-3-one](/img/structure/B1261235.png)
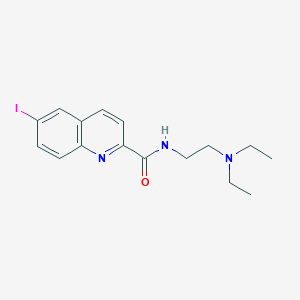
![3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1261242.png)
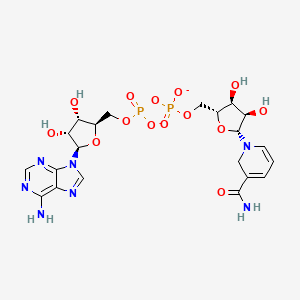
![N-(2-{[(20-Ethyl-7,8,9-trihydroxy-1,14,16-trimethoxyaconitan-4-yl)oxy]carbonyl}phenyl)ethanimidic acid](/img/structure/B1261245.png)
